2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 865657-95-0
Cat. No.: VC7897179
Molecular Formula: C23H21N5OS
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine - 865657-95-0](/images/structure/VC7897179.png)
Specification
CAS No. | 865657-95-0 |
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Molecular Formula | C23H21N5OS |
Molecular Weight | 415.5 g/mol |
IUPAC Name | 2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C23H21N5OS/c1-14-4-5-15(2)27(14)20-10-11-30-22(20)19-12-21-25-13-18(23(24)28(21)26-19)16-6-8-17(29-3)9-7-16/h4-13H,24H2,1-3H3 |
Standard InChI Key | BPVCBPVQBKSUBT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=C(C=C5)OC)C |
Canonical SMILES | CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=C(C=C5)OC)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The IUPAC name of the compound is 2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, reflecting its polycyclic architecture . Synonyms include:
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2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular Formula and Weight
Discrepancies exist in reported molecular formulas:
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C23H21N5OS (MW: 415.5 g/mol) .
This variance may arise from isomeric forms or salt derivatives. The PubChem entry (CID: 1474439) confirms the C23H21N5OS formulation .
Registry Identifiers
Structural and Spectroscopic Characterization
Core Architecture
The molecule comprises:
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A pyrazolo[1,5-a]pyrimidin-7-amine backbone.
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Thiophene and 2,5-dimethylpyrrole moieties at the 2-position.
NMR and Spectroscopic Data
While direct spectra for this compound are unavailable, analogous pyrazolo[1,5-a]pyrimidines exhibit distinct NMR profiles. For example:
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1H NMR: Pyrazolo[1,5-a]pyrimidine protons resonate between δ 6.5–8.5 ppm, with methyl groups appearing as singlets near δ 2.5–3.0 .
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13C NMR: The trifluoromethyl group in related compounds shows a quartet at δ 119.4 ppm (J = 274.8 Hz) .
Table 1: Comparative NMR Data for Related Pyrazolo[1,5-a]pyrimidines
Synthetic Pathways and Modifications
General Synthesis Strategies
Pyrazolo[1,5-a]pyrimidines are typically synthesized via:
Functionalization at the 2- and 6-Positions
The thiophene-pyrrole substituent at the 2-position likely arises from Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyrazolo[1,5-a]pyrimidine precursor. The 4-methoxyphenyl group at the 6-position may be introduced via nucleophilic aromatic substitution .
Table 2: Key Synthetic Intermediates
Intermediate | Role in Synthesis | Source |
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3-(2,5-Dimethylpyrrol-1-yl)thiophene | Electrophilic coupling partner | |
4-Methoxyphenylboronic acid | Suzuki-Miyaura reagent |
Physicochemical Properties
Solubility and Stability
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LogP: Estimated at 3.8–4.2 (PubChem), indicating moderate lipophilicity .
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Hydrogen Bond Donors/Acceptors: 1 donor (NH2), 5 acceptors (N, O) .
Solid-State Optical Properties
While data for this specific compound is lacking, trifluoromethylated analogs exhibit strong fluorescence in solution (λem = 450–500 nm) and aggregation-induced emission (AIE) in the solid state .
Hypothesized Biological Activity
Pyrazole Derivatives in Pharmacology
Pyrazolo[1,5-a]pyrimidines are known for:
Structure-Activity Relationships (SAR)
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The 4-methoxyphenyl group may enhance membrane permeability via π-π stacking .
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The thiophene-pyrrole moiety could modulate selectivity for hydrophobic enzyme pockets .
Table 3: Bioactivity of Structural Analogs
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